2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The molecule 2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide is a novel antiviral agent that has been synthesized and characterized for its potential against COVID-19. The molecule features a pyrimidine ring system, which is known for its biological activity, and a fluorophenyl group, which can influence the molecule's electronic properties and bioactivity.
Synthesis Analysis
The synthesis of the molecule is not detailed in the provided papers. However, similar compounds with antiviral activity have been synthesized and characterized using spectroscopic techniques such as FT-IR and FT-Raman spectra. These methods help in confirming the structure of the synthesized compounds and in understanding the vibrational modes of the molecules .
Molecular Structure Analysis
The molecular structure of the compound has been investigated using density functional theory (DFT) with the B3LYP method and a 6-311G++(d,p) basis set. The optimized geometry indicates a near-planarity between the phenyl ring and the pyrimidine ring, which could be significant for the molecule's interaction with biological targets. The substitution of electronegative atoms like fluorine and chlorine in similar molecules has been shown to affect their geometry and intermolecular contacts .
Chemical Reactions Analysis
While the specific chemical reactions involving the molecule are not described, the papers provide insights into the intermolecular interactions that are crucial for the molecule's antiviral activity. The NBO analysis reveals the presence of strong stable hydrogen-bonded N-H···N intermolecular interactions, which are essential for the molecule's binding to the target proteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of the molecule, such as drug likeness, pharmacokinetic properties, and toxicity, have been evaluated based on Lipinski's rule of five and in-silico methods. The molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties have been calculated, suggesting its potential as a pharmacologically active molecule. The binding energy obtained from molecular docking studies indicates a strong interaction with the SARS-CoV-2 protease, which is a promising sign for its antiviral potency .
Scientific Research Applications
Radiosynthesis for PET Imaging
A novel series, including compounds similar to the specified chemical, has been reported as selective ligands for the translocator protein (18 kDa), a target for in vivo imaging using positron emission tomography (PET). One compound, DPA-714, was designed for radiosynthesis with fluorine-18, allowing for PET imaging of neuroinflammatory processes. This showcases the compound's application in neuroscience research, particularly in understanding and diagnosing neuroinflammatory conditions (Dollé et al., 2008).
Quantum Chemical Insights and Antiviral Applications
Research on a similar compound provides quantum chemical insights into its structure and interactions, highlighting its potential as an antiviral agent against COVID-19. The study detailed its synthesis, spectroscopic characterization, and molecular docking against SARS-CoV-2 protein, demonstrating its antiviral potency through binding energy analysis. This illustrates the compound's relevance in antiviral research and drug development (Mary et al., 2020).
Synthesis and Chemical Structure Analysis
Another study focused on the reaction of a related compound for synthesizing thieno[2,3-d]pyrimidines under microwave irradiation. The research provided insights into chemical synthesis techniques and the resulting compounds' potential applications in medicinal chemistry and drug development (Davoodnia et al., 2009).
Crystal Structure Determination
Further studies have been conducted on the crystal structures of related compounds, providing valuable data on their molecular conformations. This information is crucial for understanding the chemical and physical properties of these compounds, aiding in the design of new drugs and materials (Subasri et al., 2017).
Antimicrobial Activity Research
Research into pyrimidine-triazole derivatives, including structures akin to the specified compound, has explored their antimicrobial activity. This highlights the potential use of these compounds in developing new antimicrobial agents, addressing the need for novel treatments against resistant bacteria and fungi (Majithiya & Bheshdadia, 2022).
properties
IUPAC Name |
2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S2/c1-9-7-10-14(24-9)19-16(20(2)15(10)22)23-8-13(21)18-12-6-4-3-5-11(12)17/h3-7H,8H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYGXTLRYCTHJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)C)SCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.